N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide is a complex organic compound that features a benzothiophene moiety, a dimethylamino group, and a cyclobutanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a substitution reaction using dimethylamine as a nucleophile.
Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide moiety, which can be achieved through a coupling reaction between the benzothiophene derivative and cyclobutanecarboxylic acid using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, while the dimethylamino group can enhance its binding affinity. The cyclobutanecarboxamide structure provides rigidity to the molecule, potentially increasing its specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core but differ in their functional groups.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has a similar amide linkage but features an indole moiety instead of benzothiophene.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide is unique due to the combination of its benzothiophene core, dimethylamino group, and cyclobutanecarboxamide structure. This unique combination of features provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N2OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C17H22N2OS/c1-19(2)15(10-18-17(20)12-6-5-7-12)14-11-21-16-9-4-3-8-13(14)16/h3-4,8-9,11-12,15H,5-7,10H2,1-2H3,(H,18,20) |
InChI Key |
UKKJFGKPBAMVQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCC1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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